2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride
Overview
Description
“2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
Trifluoromethylpyridines are synthesized and used as a key structural motif in active agrochemical and pharmaceutical ingredients . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Scientific Research Applications
Corrosion Inhibition
2-(5-Trifluoromethyl-pyridin-2-YL)-ethylamine dihydrochloride and similar compounds have been studied for their application as corrosion inhibitors. A study found that halogen-substituted imidazoline derivatives, which are structurally related, showed promise as corrosion inhibitors for mild steel in hydrochloric acid solution, utilizing methods like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (Zhang et al., 2015).
Antibacterial Activities
Derivatives of this compound have been synthesized and evaluated for antibacterial activities. One such study involved the synthesis of 1-[2-(substituted pyrrol-1-yl)ethyl]-2-methyl-5-nitroimidazole derivatives, which exhibited notable antimicrobial activity (Demirayak et al., 1999).
Drug Impurity Analysis
In pharmaceutical research, compounds like this compound have been analyzed as impurities in drug formulations. A study focused on determining related substances in betahistine hydrochloride tablets, including similar compounds, through methods like high-performance liquid chromatography (Ron, 2015).
Thrombin Inhibition
Some compounds structurally related to this compound have been investigated for their potential as thrombin inhibitors. A study discovered that 2-(2-Chloro-6-fluorophenyl)acetamides with certain substituents showed potent inhibition of thrombin (Lee et al., 2007).
Antitumor Activity
Derivatives of this compound have been designed and characterized for potential medical applications in antitumor therapy. For example, a study on novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives found one compound with significant in vitro anticancer activity (Maftei et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c9-8(10,11)6-1-2-7(3-4-12)13-5-6;;/h1-2,5H,3-4,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBTXAKQCXWAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.